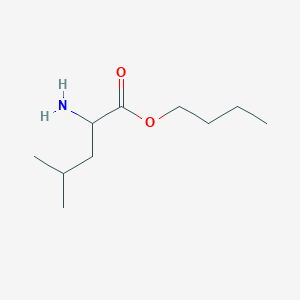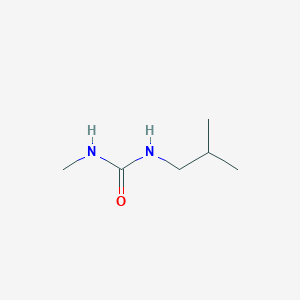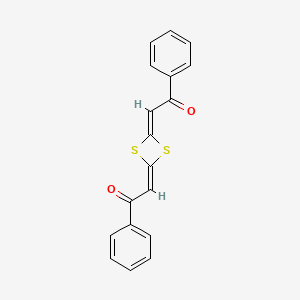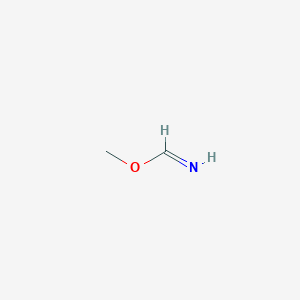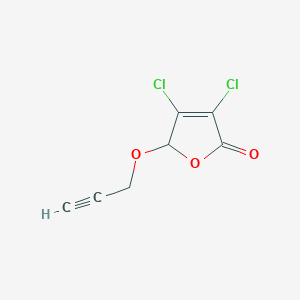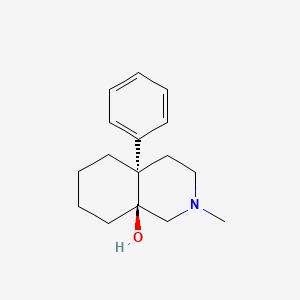
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol is a chiral compound with a unique structure that includes a phenyl group and an octahydroisoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol typically involves the hydrogenation of isoquinoline derivatives under specific conditions. The process may include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the desired product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts to further reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: Hydrogen gas, Pd/C, and other metal catalysts.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4aS,8aS)-1,1,3,6-Tetramethyl-3-vinyl-3,4,4a,7,8,8a-hexahydro-1H-isochromene
- (4aS,8aS)-1H,4H,4aH,8aH-9$l^{6},1,2-thiochromeno[2,3-c]pyrazole-9,9-dione
Uniqueness
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol is unique due to its specific stereochemistry and the presence of both a phenyl group and an octahydroisoquinoline core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
51993-83-0 |
|---|---|
Molekularformel |
C16H23NO |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
(4aS,8aS)-2-methyl-4a-phenyl-3,4,5,6,7,8-hexahydro-1H-isoquinolin-8a-ol |
InChI |
InChI=1S/C16H23NO/c1-17-12-11-15(14-7-3-2-4-8-14)9-5-6-10-16(15,18)13-17/h2-4,7-8,18H,5-6,9-13H2,1H3/t15-,16+/m0/s1 |
InChI-Schlüssel |
IIRPPPSQPLZVKH-JKSUJKDBSA-N |
Isomerische SMILES |
CN1CC[C@@]2(CCCC[C@]2(C1)O)C3=CC=CC=C3 |
Kanonische SMILES |
CN1CCC2(CCCCC2(C1)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)


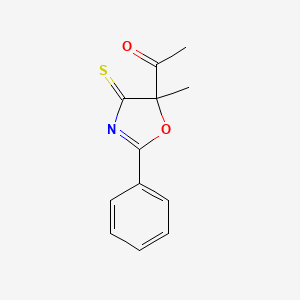
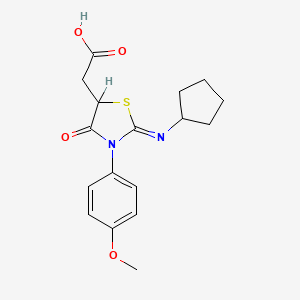
![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)

